molecular formula C17H22N4O2S B2370332 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797717-58-8

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2370332
CAS No.: 1797717-58-8
M. Wt: 346.45
InChI Key: RHOQHHAYBJBEES-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide core, with additional functional groups including pyrrolidine and pyrimidine

Mechanism of Action

Target of Action

The compound 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .

Biochemical Pathways

The compound this compound affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . Its antioxidative and antibacterial properties have also been described.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, which is then reacted with a pyrrolidine derivative under controlled conditions. The final step involves the sulfonation of the benzenesulfonamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

Uniqueness

What sets 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-5-6-14(2)15(11-13)24(22,23)19-12-16-18-8-7-17(20-16)21-9-3-4-10-21/h5-8,11,19H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOQHHAYBJBEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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